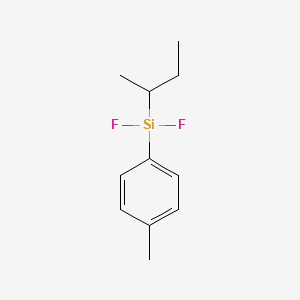

(Butan-2-yl)(difluoro)(4-methylphenyl)silane

Beschreibung

(Butan-2-yl)(difluoro)(4-methylphenyl)silane is a hybrid organosilane compound characterized by three distinct substituents: a branched alkyl chain (butan-2-yl), an electron-deficient difluoro group, and an aromatic 4-methylphenyl group. This structure endows the compound with unique physicochemical properties, including balanced hydrophobicity, reactivity, and compatibility with both organic and inorganic matrices. Organosilanes of this class are widely utilized as coupling agents in composite materials, enhancing interfacial adhesion, mechanical strength, and corrosion resistance .

The difluoro group enhances hydrolytic stability compared to chlorosilanes, while the 4-methylphenyl group contributes aromatic π-π interactions in polymer matrices. The butan-2-yl chain provides steric bulk, moderating reactivity and improving solubility in non-polar solvents.

Eigenschaften

CAS-Nummer |

918447-03-7 |

|---|---|

Molekularformel |

C11H16F2Si |

Molekulargewicht |

214.33 g/mol |

IUPAC-Name |

butan-2-yl-difluoro-(4-methylphenyl)silane |

InChI |

InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI-Schlüssel |

JVNWXAURIIIXTE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)[Si](C1=CC=C(C=C1)C)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(difluoro)(4-methylphenyl)silane typically involves the reaction of 4-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents and catalysts. The reaction mixture is then subjected to purification steps, such as distillation and chromatography, to isolate the desired product. Quality control measures are implemented to ensure the consistency and purity of the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

(Butan-2-yl)(difluoro)(4-methylphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Butan-2-yl)(difluoro)(4-methylphenyl)silan beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen innerhalb eines Systems. Die Verbindung kann kovalente Bindungen mit verschiedenen Substraten bilden, was zu Veränderungen ihrer chemischen und physikalischen Eigenschaften führt. Die spezifischen molekularen Zielstrukturen und -wege hängen vom Kontext ihrer Anwendung ab, z. B. in biologischen Systemen oder industriellen Prozessen.

Wirkmechanismus

The mechanism of action of (Butan-2-yl)(difluoro)(4-methylphenyl)silane involves its interaction with molecular targets and pathways within a system. The compound can form covalent bonds with various substrates, leading to changes in their chemical and physical properties. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Silane Compounds

Structural and Functional Group Comparisons

Table 1: Key Substituents and Their Effects

Key Observations:

- Steric Effects : Ditert-butyl(difluoro)silane exhibits greater steric hindrance than the target compound, reducing its accessibility for surface bonding but improving shelf stability .

- Reactivity: Trimethoxysilane hydrolyzes rapidly due to methoxy groups, forming silanol networks, whereas the target compound’s difluoro groups slow hydrolysis, enabling controlled interfacial bonding .

- Aromatic Interactions : The 4-methylphenyl group in the target compound facilitates π-π stacking in epoxy resins, unlike purely aliphatic silanes like ditert-butyl derivatives .

Performance in Composite Materials

Table 2: Application-Specific Properties

Key Findings:

- The target compound outperforms trimethoxysilane in hydrophobic environments due to its aryl and alkyl groups, making it suitable for moisture-resistant coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.